molecular formula C13H16BrF2N5O B10925810 N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10925810
M. Wt: 376.20 g/mol
InChI Key: WHYVWEDLXSDNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(DIFLUOROMETHYL)-N~3~,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis . This particular compound features a unique combination of bromine, ethyl, difluoromethyl, and methyl groups attached to a pyrazole core, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of N3-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(DIFLUOROMETHYL)-N~3~,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring Industrial production methods may employ catalytic processes to enhance yield and selectivity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The difluoromethyl and bromine groups play a crucial role in enhancing its binding affinity and selectivity towards these targets . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, N3-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(DIFLUOROMETHYL)-N~3~,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

By understanding the unique features and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C13H16BrF2N5O

Molecular Weight

376.20 g/mol

IUPAC Name

N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-1-(difluoromethyl)-N,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H16BrF2N5O/c1-4-20-11(9(14)6-17-20)7-19(3)12(22)10-5-8(2)21(18-10)13(15)16/h5-6,13H,4,7H2,1-3H3

InChI Key

WHYVWEDLXSDNDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)CN(C)C(=O)C2=NN(C(=C2)C)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.